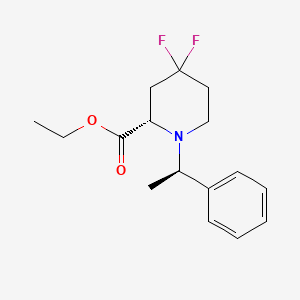
(S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate is a useful research compound. Its molecular formula is C16H21F2NO2 and its molecular weight is 297.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate is a chiral compound belonging to the piperidine class, notable for its unique fluorine substituents and phenylethyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- IUPAC Name : (2S)-4,4-difluoro-1-[(1R)-1-phenylethyl]piperidine-2-carboxylic acid
- Molecular Formula : C16H21F2NO2
- Molecular Weight : 297.34 g/mol
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of fluorine atoms enhances its binding affinity and selectivity, which can modulate various biochemical pathways. The compound's stereochemistry plays a critical role in its pharmacological effects, influencing how it interacts with biological systems.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions like obesity and diabetes.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects for psychiatric disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of piperidine derivatives similar to this compound:
Comparative Analysis of Biological Activities
A comparison with other piperidine derivatives highlights the unique properties of this compound:
Properties
IUPAC Name |
ethyl (2S)-4,4-difluoro-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-3-21-15(20)14-11-16(17,18)9-10-19(14)12(2)13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCWYZPJDAJMTP-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CCN1[C@H](C)C2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














